molecular formula C16H14N2O2S B5666418 2-(4-methoxyphenyl)-6,7-dihydropyrrolo[1,2-a]thieno[3,2-d]pyrimidin-9(5H)-one

2-(4-methoxyphenyl)-6,7-dihydropyrrolo[1,2-a]thieno[3,2-d]pyrimidin-9(5H)-one

Cat. No. B5666418
M. Wt: 298.4 g/mol
InChI Key: QZZLKYIXAJGCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds, such as thieno[2,3-d]pyrimidin-4-ones, typically involves multi-step reactions that include condensation, cyclization, and functional group transformations. For instance, one reported method for synthesizing related thienopyrimidinone derivatives involves a catalytic four-component reaction using ketones, ethyl cyanoacetate, elemental sulfur, and formamide, characterized by step economy and reduced catalyst loading (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones and related compounds is often elucidated using spectroscopic techniques such as MS, IR, and NMR. For example, one study described the efficient synthesis of 2-methoxy-thieno[2,3-d]pyrimidin-4(3H)-one, determining its structure through MS, IR, and 1H NMR spectra (Liangde Lu et al., 2012).

Chemical Reactions and Properties

Thienopyrimidinones undergo various chemical reactions, including condensation with aromatic aldehydes and nucleophilic substitutions. Their reactivity can lead to a wide array of derivatives with diverse biological activities. A notable reaction pathway is the aza-Wittig reaction, followed by base-catalyzed cyclization to synthesize tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinone derivatives, showcasing the compounds' versatile chemistry (Hong Chen et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, of thienopyrimidinones can significantly influence their application. The synthesis and crystal structure analysis of similar compounds reveal how molecular modifications impact their solubility, crystal packing, and stability. For instance, studies have characterized the crystal structures of related compounds to understand the influence of structural modifications on their physical properties (Liu et al., 2006).

Chemical Properties Analysis

The chemical properties of thienopyrimidinones, including their reactivity towards different reagents and conditions, determine their utility in synthetic chemistry and potential biological applications. Their ability to undergo nucleophilic substitution, condensation reactions, and transformations into various functionalized derivatives highlights their chemical versatility. The synthesis of novel fused thiazolo[3,2-a]pyrimidinones demonstrates the potential of thienopyrimidinones to serve as precursors for a wide range of biologically active compounds (I. M. Abbas et al., 2015).

properties

IUPAC Name

5-(4-methoxyphenyl)-4-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-20-11-6-4-10(5-7-11)13-9-12-15(21-13)16(19)18-8-2-3-14(18)17-12/h4-7,9H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZLKYIXAJGCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N4CCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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